Quinapril Ethyl Ester is a prodrug of Quinaprilat, an effective angiotensin-converting enzyme inhibitor. It is primarily utilized in the management of hypertension and congestive heart failure. Upon administration, Quinapril Ethyl Ester is rapidly hydrolyzed in the body to yield Quinaprilat, which inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This mechanism leads to vasodilation and a subsequent decrease in blood pressure .
Quinapril Ethyl Ester was first synthesized as part of research aimed at developing new antihypertensive agents. It is derived from the reaction between (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester and (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester .
Quinapril Ethyl Ester falls under the classification of pharmaceutical compounds as an antihypertensive agent. It is categorized as an angiotensin-converting enzyme inhibitor and is recognized for its role in cardiovascular pharmacotherapy.
The synthesis of Quinapril Ethyl Ester involves several steps that include the formation of intermediates and final products through specific chemical reactions. The primary synthetic route includes:
The reaction conditions are crucial for achieving high yields and purity. The temperature is maintained below 60°C during the synthesis process to prevent decomposition of sensitive intermediates. Industrial production often employs automated systems to ensure consistency and efficiency in large-scale synthesis .
Quinapril Ethyl Ester has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is , with a molecular weight of approximately 442.52 g/mol .
The structural representation includes:
Quinapril Ethyl Ester undergoes several significant chemical reactions:
Hydrolysis reactions are typically conducted in aqueous solutions or with enzyme catalysts that facilitate the breakdown of ester bonds. For oxidation and reduction processes, specific reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are utilized .
The mechanism by which Quinapril Ethyl Ester exerts its effects involves:
Pharmacokinetics indicate that Quinapril is rapidly absorbed and converted into its active form within the gastrointestinal tract, with food impacting its absorption rate .
Relevant data include melting points and specific rotation values that characterize its purity and identity .
Quinapril Ethyl Ester has diverse applications in various fields:
Quinapril ethyl ester (CAS 103733-35-3) is a key synthetic intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor quinapril. Its systematic IUPAC name is:ethyl (3S)-2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate [3] [6]. This nomenclature precisely defines:
The absolute configuration critically determines molecular recognition by ACE, as the S-configuration at all centers aligns with the L-amino acid substrate geometry required for enzyme binding. The molecular framework integrates three pharmacophoric elements: the N-carboxyalkyl dipeptide motif (zinc-binding), the fused bicyclic system (P1' pocket anchoring), and the phenylbutyl side chain (S1 subsite interaction) [5].
Table 1: Fundamental Chemical Identifiers of Quinapril Ethyl Ester
Property | Value |
---|---|
CAS Registry Number | 103733-35-3 |
Empirical Formula | C₂₇H₃₄N₂O₅ |
Molecular Weight | 466.58 g/mol |
Stereochemical Designation | (3S,2'S,1''S) |
Crystalline forms of quinapril intermediates significantly influence the purity and stability of the final drug substance. Quinapril ethyl ester exhibits polymorphism dependent on crystallization conditions:
Desolvation of these solvates typically yields amorphous material prone to degradation. The nitromethane solvate’s superior stability is attributed to its stronger hydrogen-bonding topology, which impedes intramolecular cyclization to diketopiperazine impurities – a major degradation pathway observed in amorphous quinapril hydrochloride [1] [7].
Table 2: Crystallographic Characteristics of Quinapril Ethyl Ester Polymorphs
Form | Crystallization Solvent | Hydrogen Bonding | Stability Attributes |
---|---|---|---|
Form I | Acetonitrile/Acetic Acid | Dimeric N–H⋯O bonds (~2.95 Å) | Moderate stability; desolvates at 60°C |
Form II | Nitromethane | 3D network with C=O⋯H–N (2.87–3.05 Å) | High thermal stability (up to 80°C) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide definitive evidence for structure and stereochemical assignment:
Infrared Spectroscopy (IR)
FT-IR spectra (KBr pellet) exhibit prominent absorption bands:
Mass Spectrometry (MS)
High-resolution ESI-MS shows:
Quinapril ethyl ester shares core pharmacophoric elements with other ACE inhibitors but exhibits distinct structural optimizations:
Comparative crystallographic data reveals that ACE inhibitors with extended P1' groups (e.g., quinaprilat) induce conformational changes in the enzyme’s active site, tightening closure of the C-domain catalytic pocket [5]. This explains quinapril’s 50-fold higher potency than captopril despite similar zinc-binding thermodynamics.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: